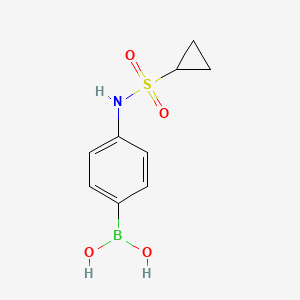
4-(Cyclopropanesulfonamido)phenylboronic acid
Overview
Description
4-(Cyclopropanesulfonamido)phenylboronic acid is a boronic acid derivative widely used in organic synthesis and catalysis. This compound serves as an important building block for the preparation of biologically active compounds, such as proteasome inhibitors . Its unique structure, which includes a cyclopropane ring and a sulfonamide group, makes it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
Boronic acid derivatives, including this compound, are often used in organic synthesis and catalysis . They serve as important building blocks for the preparation of biologically active compounds, such as proteasome inhibitors .
Mode of Action
Phenylboronic acids, in general, can selectively recognize cis-diol containing molecules (eg, nucleosides, catechols, saccharides, and glycoproteins) through a reversible covalent reaction . This reaction is pH-dependent. Under high pH conditions, the phenylboronic acid can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex will dissociate into the original phenylboronic acid and the cis-diol .
Biochemical Pathways
It’s known that boronic acid derivatives are often used in the suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
Phenylboronic acid-functionalized polymers have been shown to display ultrahigh selectivity to cis-diol containing molecules . This suggests that 4-(Cyclopropanesulfonamido)phenylboronic acid may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the formation and dissociation of the covalent complex between phenylboronic acid and cis-diol containing molecules . Additionally, proper storage guidelines for this compound include keeping it in a cool, dry place away from sources of heat or ignition .
Biochemical Analysis
Biochemical Properties
4-(Cyclopropanesulfonamido)phenylboronic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with proteasomes, where it acts as an inhibitor. Proteasomes are protein complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds . By inhibiting proteasomes, this compound can regulate protein turnover and maintain cellular homeostasis. Additionally, this compound can form reversible covalent bonds with diols, making it useful in the design of sensors and diagnostic tools .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting proteasomes, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . It also affects the ubiquitin-proteasome pathway, which is essential for regulating protein degradation and maintaining cellular protein levels . Furthermore, this compound can alter metabolic flux and metabolite levels, impacting cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with specific biomolecules. This compound binds to the active sites of proteasomes, inhibiting their enzymatic activity and preventing protein degradation . Additionally, it can interact with other enzymes and proteins through its boronic acid moiety, which forms reversible covalent bonds with diols and other nucleophilic groups . These interactions can lead to changes in enzyme activity, protein function, and gene expression, ultimately influencing cellular processes and pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade when exposed to heat, light, or moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . For example, prolonged exposure to this compound can lead to persistent inhibition of proteasome activity, resulting in long-term changes in protein levels and cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit proteasome activity without causing significant toxicity . At higher doses, it may induce adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing harmful side effects . These findings highlight the importance of optimizing dosage regimens for safe and effective use of this compound in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity . Additionally, this compound can influence metabolic flux and metabolite levels, impacting cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins and other biomolecules . The subcellular localization of this compound can influence its ability to modulate cellular processes and pathways, ultimately determining its therapeutic efficacy .
Preparation Methods
The synthesis of 4-(Cyclopropanesulfonamido)phenylboronic acid typically involves the following steps:
Formation of the Cyclopropanesulfonamide Intermediate: This step involves the reaction of cyclopropylamine with a sulfonyl chloride to form cyclopropanesulfonamide.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-(Cyclopropanesulfonamido)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Cyclopropanesulfonamido)phenylboronic acid has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 4-(Cyclopropanesulfonamido)phenylboronic acid include other boronic acid derivatives, such as:
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Formylphenylboronic Acid: Used in the synthesis of inhibitors for serine proteases.
Cyclopropylboronic Acid: Another boronic acid derivative with a cyclopropane ring, used in organic synthesis.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a sulfonamide group, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
[4-(cyclopropylsulfonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4S/c12-10(13)7-1-3-8(4-2-7)11-16(14,15)9-5-6-9/h1-4,9,11-13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFOEMWOTGVANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NS(=O)(=O)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674491 | |
| Record name | {4-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-68-6 | |
| Record name | B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-2-yl)butyl]carbamate](/img/structure/B1451151.png)
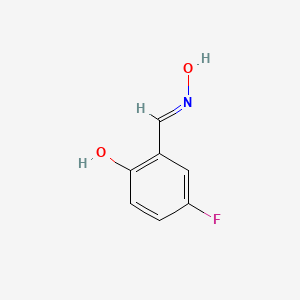


![2-[(3-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1451159.png)
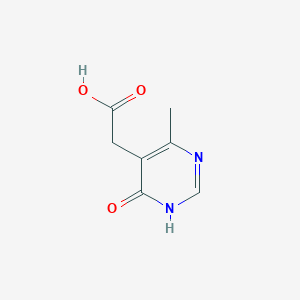

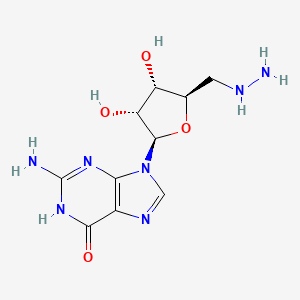
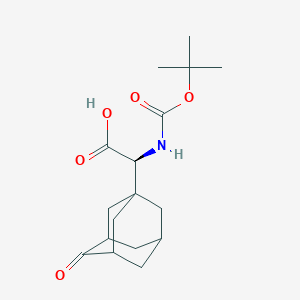
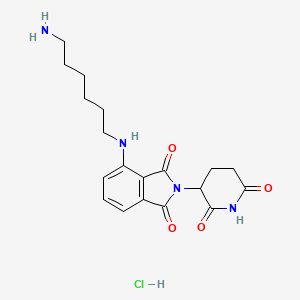
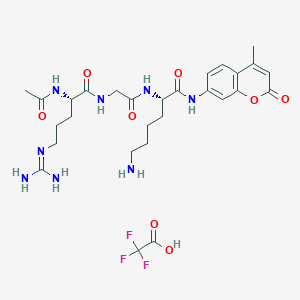
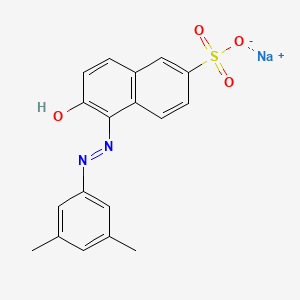
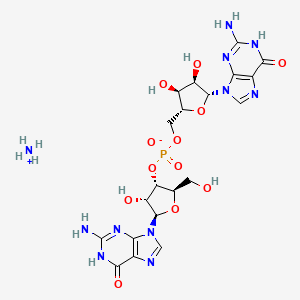
![2-Methoxy-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1451173.png)
